(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
CAS No.: 203866-13-1
Cat. No.: VC21539782
Molecular Formula: C10H16FNO4
Molecular Weight: 233.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 203866-13-1 |
---|---|
Molecular Formula | C10H16FNO4 |
Molecular Weight | 233.24 g/mol |
IUPAC Name | (2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 |
Standard InChI Key | YGWZXQOYEBWUTH-BQBZGAKWSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F |
SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F |
Chemical and Physical Properties
Structural Features and Molecular Information
The compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid possesses a core pyrrolidine structure with specific substitutions and stereochemistry. Based on analysis of related compounds, we can deduce its key properties:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆FNO₄ |
Molecular Weight | Approximately 233.24 g/mol |
Stereochemistry | 2S,4S configuration |
Functional Groups | Carboxylic acid, N-Boc protection, C-F bond |
The molecular structure consists of a five-membered pyrrolidine ring with a fluorine atom at the 4-position, a carboxylic acid group at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen. The stereochemistry at positions 2 and 4 is defined as S configuration, which differentiates this compound from the (2R,4S) diastereomer documented in some sources .
Physical Property | Expected Value |
---|---|
Appearance | Likely a white to off-white solid |
Solubility | Soluble in organic solvents like THF, MeOH, CHCl₃; limited water solubility |
Melting Point | Not specified for this exact stereoisomer |
LogP | Likely similar to related compounds (~0.1) |
The presence of the fluorine atom typically increases lipophilicity compared to non-fluorinated analogues, while the carboxylic acid group contributes hydrophilicity and hydrogen-bonding capabilities. The Boc group adds lipophilicity and steric bulk to the molecule.
Synthesis and Preparation Methods
Specific Synthesis Procedure
Though specific synthesis for the (2S,4S) isomer is not provided in the search results, we can reference the procedure for the related (2R,4S) isomer and infer modifications:
The synthesis of the related (2R,4S) isomer involves a two-stage process:
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Hydrolysis of the methyl ester: 1-(tert-butyl) 2-methyl (2R,4S)-4-fluoropyrrolidine-1,2-dicarboxylate is treated with sodium hydroxide in a mixture of methanol and tetrahydrofuran for 2 hours .
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Acidification: The reaction mixture is acidified to pH 3 with concentrated HCl, followed by extraction with a mixture of methanol and chloroform .
A similar approach could theoretically be applied to synthesize the (2S,4S) isomer, starting from the appropriate protected (2S,4S)-4-fluoropyrrolidine precursor.
The documented procedure for the (2R,4S) isomer is described as: "To the ester 16 (3.05, 12.33 mmol) in MeOH (20 ml), THF (20 ml), aq sodium hydroxide (986 mg, 24.66 mmol) was added. After 2h, volatiles were removed in vacuum. Aqueous layer's pH was adjusted to about 3 with concentrated HCl, and reaction mixture was extracted with MeOH/CHCl₃ (1:9). Combined organic layers were washed with brine, dried and concentrated to yield 2.8 g of the acid 17."
Applications and Significance
Medicinal Chemistry Applications
Fluorinated proline derivatives like (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid are valuable building blocks in medicinal chemistry for several reasons:
Peptide Synthesis
In peptide chemistry, fluorinated proline derivatives are used to:
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Introduce conformational constraints
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Modify the cis/trans amide bond equilibrium
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Enhance stability against enzymatic degradation
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Alter the pharmacokinetic properties of peptide-based drugs
The (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, with its specific stereochemistry, likely imparts unique structural features when incorporated into peptides.
Related Fluorinated Pyrrolidine Derivatives
Comparison with Stereoisomers
Several related fluorinated pyrrolidine derivatives appear in the search results, allowing for comparative analysis:
These different stereoisomers and derivatives each possess unique physical and chemical properties that affect their behavior in chemical reactions and biological systems.
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